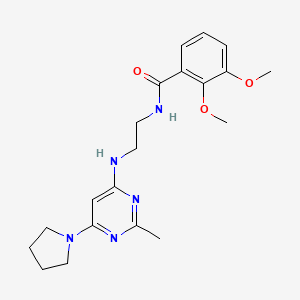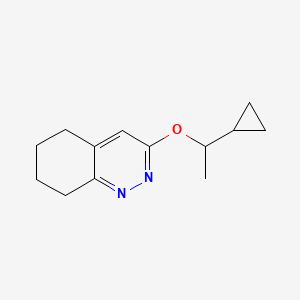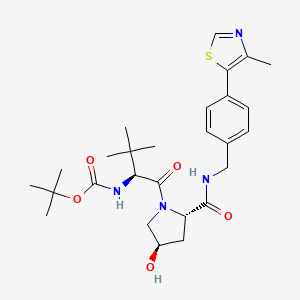![molecular formula C15H17N3O7S2 B2969470 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide CAS No. 690247-63-3](/img/structure/B2969470.png)
4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C15H17N3O7S2 . It is a derivative of benzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “this compound”, involves a multistep process . One of the key steps in the synthesis is the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzenesulfonamide core, which is substituted with a methoxy group, a nitro group, and a sulfamoylphenylethyl group .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields. These compounds show promising applications in photodynamic therapy (PDT) for cancer treatment due to their excellent photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Properties
Research into N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides has shown that these compounds exhibit biofilm inhibitory action against Escherichia coli, suggesting their potential as antibacterial agents. This study highlights the importance of exploring benzenesulfonamide derivatives for their antimicrobial properties, which could lead to the development of new therapeutic strategies against bacterial infections (Abbasi et al., 2019).
Inhibitory Effects on Enzymes
A series of benzenesulfonamides have been synthesized and tested for their inhibitory effects on carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes. These studies are crucial for the discovery of new drugs targeting these enzymes, with applications in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. The research demonstrates the potential of benzenesulfonamide derivatives as enzyme inhibitors, paving the way for further drug development and understanding of enzyme function (Tuğrak et al., 2020).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various benzenesulfonamide derivatives for potential applications in medicinal chemistry are an active area of research. These compounds are explored for their pharmacological activities, including antihypertensive, diuretic, and antidiabetic potentials. Such studies contribute to the understanding of the structure-activity relationship (SAR) of these compounds, essential for designing more effective and specific therapeutic agents (Rahman et al., 2014).
Direcciones Futuras
Future research on “4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its physical and chemical properties in more detail. Additionally, more studies are needed to understand its safety profile and potential hazards .
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c1-25-15-7-6-13(10-14(15)18(19)20)27(23,24)17-9-8-11-2-4-12(5-3-11)26(16,21)22/h2-7,10,17H,8-9H2,1H3,(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPGDRNRXLGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)
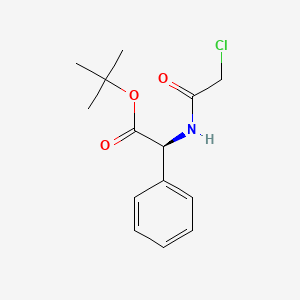


![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)
![N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2969396.png)
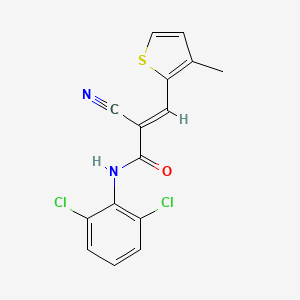
![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)
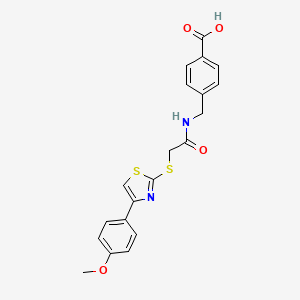
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969403.png)
